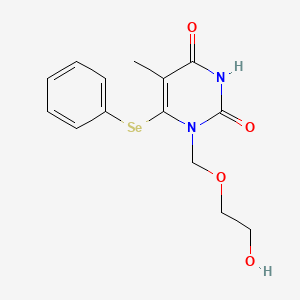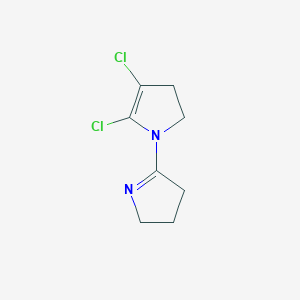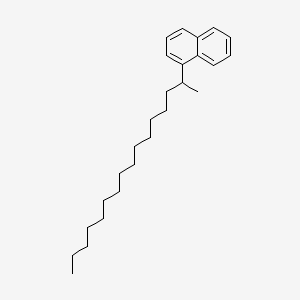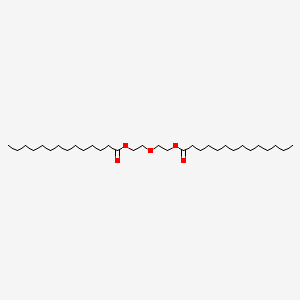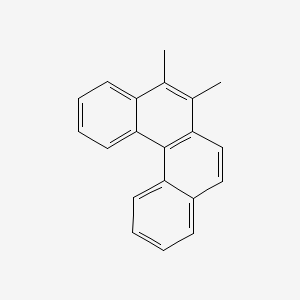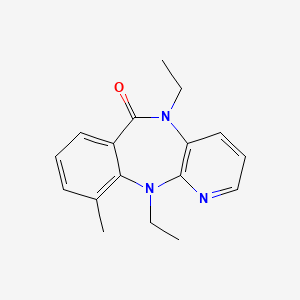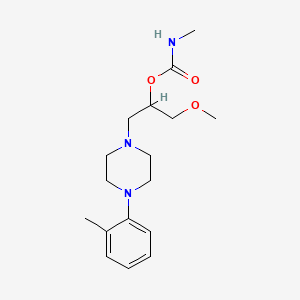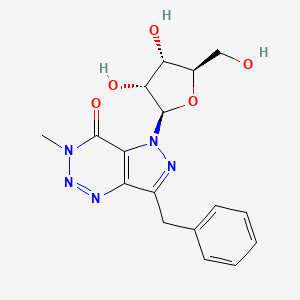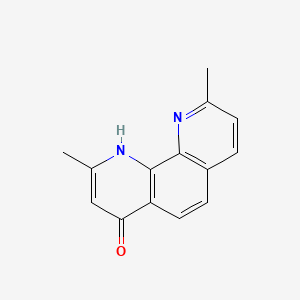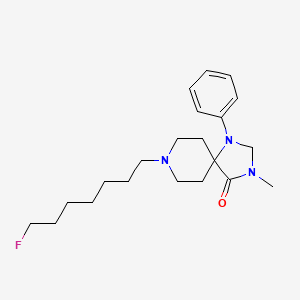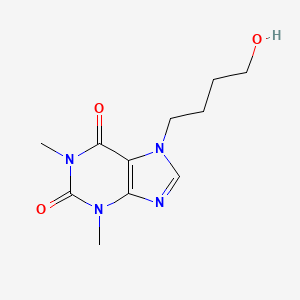
Benzilic acid, (2-morpholinoethyl) ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzilic acid, (2-morpholinoethyl) ester, hydrochloride is an organic compound with the molecular formula C20H23NO4·HCl It is a derivative of benzilic acid, where the carboxylic acid group is esterified with 2-morpholinoethanol, and the resulting ester is converted to its hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzilic acid, (2-morpholinoethyl) ester, hydrochloride typically involves the following steps:
Esterification: Benzilic acid is reacted with 2-morpholinoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to convert it into its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the esterification step and efficient crystallization techniques for the isolation of the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
Benzilic acid, (2-morpholinoethyl) ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzilic acid and 2-morpholinoethanol.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents might include lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Benzilic acid and 2-morpholinoethanol.
Substitution: Various substituted morpholinoethyl esters, depending on the nucleophile used.
Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
Benzilic acid, (2-morpholinoethyl) ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other ester derivatives and in studying ester hydrolysis mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzilic acid, (2-morpholinoethyl) ester, hydrochloride primarily involves its hydrolysis to release benzilic acid and 2-morpholinoethanol. Benzilic acid can act as an inhibitor of certain enzymes, while 2-morpholinoethanol can interact with various biological targets. The exact molecular targets and pathways would depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzilic Acid: The parent compound, which lacks the ester and morpholino groups.
2-Morpholinoethanol: The alcohol used in the esterification process.
Other Benzilic Acid Esters: Compounds where benzilic acid is esterified with different alcohols.
Uniqueness
Benzilic acid, (2-morpholinoethyl) ester, hydrochloride is unique due to the presence of both the benzilic acid moiety and the morpholinoethyl group. This combination imparts distinct chemical and biological properties, making it useful in specific applications where other benzilic acid derivatives might not be as effective.
Propriétés
Numéro CAS |
4544-09-6 |
|---|---|
Formule moléculaire |
C20H24ClNO4 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
2-morpholin-4-ium-4-ylethyl 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C20H23NO4.ClH/c22-19(25-16-13-21-11-14-24-15-12-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,23H,11-16H2;1H |
Clé InChI |
JOAAMQHKOMBTIK-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


